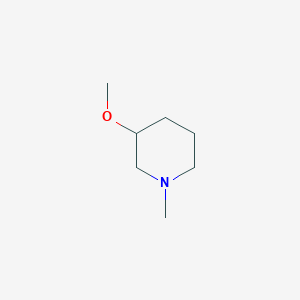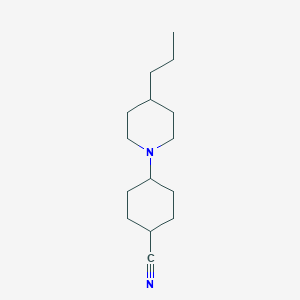![molecular formula C15H28O2Si B14150773 Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane CAS No. 88780-30-7](/img/structure/B14150773.png)
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triethyl[(6-methoxy-4-methylbicyclo[410]hept-3-en-1-yl)oxy]silane is a silane compound characterized by the presence of a bicyclic heptene structure with methoxy and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane typically involves the reaction of a bicyclic heptene derivative with triethylsilane in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-100°C.
Catalyst: Commonly used catalysts include platinum or palladium complexes.
Solvent: Organic solvents such as toluene or hexane are often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Chemical Reactions Analysis
Types of Reactions
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silane derivatives with different substituents.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Silanols, siloxanes.
Reduction Products: Modified silane derivatives.
Substitution Products: Compounds with varied functional groups replacing the methoxy group.
Scientific Research Applications
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane involves its interaction with molecular targets through its silane and bicyclic heptene moieties. The compound can form stable bonds with various substrates, facilitating its use in material science and catalysis. The pathways involved often include:
Silane Bond Formation: Interaction with hydroxyl groups to form siloxane bonds.
Bicyclic Heptene Interactions: Participation in cycloaddition and other ring-opening reactions.
Comparison with Similar Compounds
Similar Compounds
- Triethyl[(6-methoxybicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
- Triethyl[(4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane
Uniqueness
Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane is unique due to the presence of both methoxy and methyl substituents on the bicyclic heptene structure. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and material science.
Properties
CAS No. |
88780-30-7 |
|---|---|
Molecular Formula |
C15H28O2Si |
Molecular Weight |
268.47 g/mol |
IUPAC Name |
triethyl-[(6-methoxy-4-methyl-1-bicyclo[4.1.0]hept-3-enyl)oxy]silane |
InChI |
InChI=1S/C15H28O2Si/c1-6-18(7-2,8-3)17-14-10-9-13(4)11-15(14,12-14)16-5/h9H,6-8,10-12H2,1-5H3 |
InChI Key |
FXHSKKASWWHGQR-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC12CC=C(CC1(C2)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


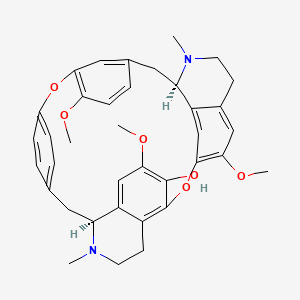
![(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one](/img/structure/B14150693.png)
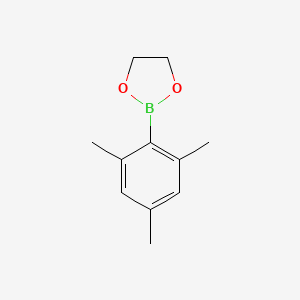
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2S)-1-hydrazinyl-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B14150715.png)
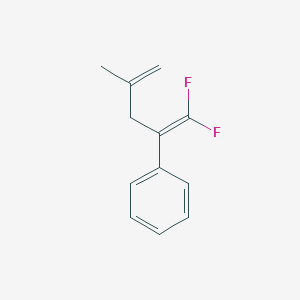
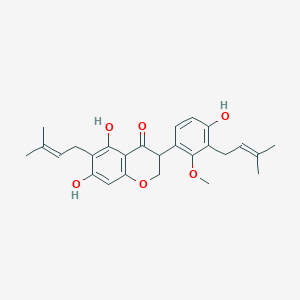
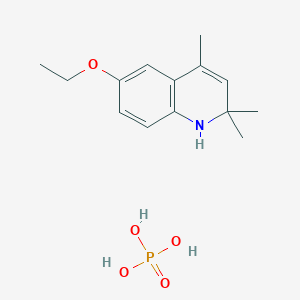
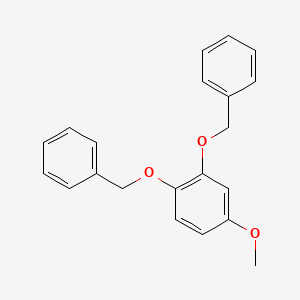
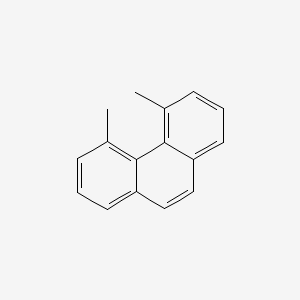
![3,3-Dimethyl-1-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}butan-2-one](/img/structure/B14150739.png)
![(4Z)-3-(4-nitrophenyl)-5-oxo-4-(2-{4-[(Z)-phenyldiazenyl]phenyl}hydrazinylidene)-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B14150760.png)
![4,4a(2),6,6a(2)-Tetramethyl[1,1a(2)-biphenyl]-2,2a(2)-diol](/img/structure/B14150765.png)
